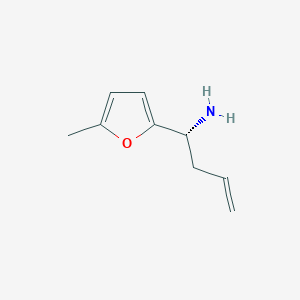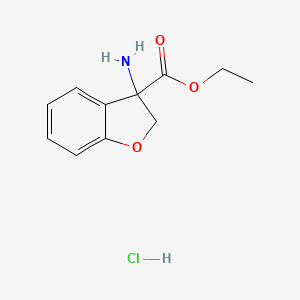
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carbaldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced via a Suzuki coupling reaction using 2-bromo-4-chlorophenylboronic acid and an appropriate imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)ethanone: This compound shares the bromo and chloro substituents but lacks the imidazole ring and carbaldehyde group, making it less versatile in certain synthetic applications.
4-Bromo-2-chlorophenol: This compound has similar substituents on the phenyl ring but lacks the imidazole and carbaldehyde functionalities, limiting its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H |
InChI Key |
GRXYEAJTLTZACE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















